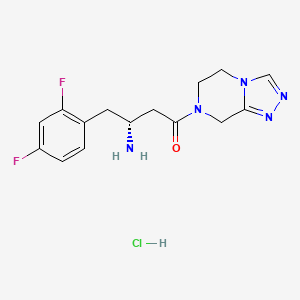![molecular formula C12H16N2O5 B13849294 tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate](/img/structure/B13849294.png)
tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by various reagents, such as acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and metabolic pathways.
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate derivative with similar structural features.
tert-Butyl (4-ethynylphenyl)carbamate: Another carbamate derivative with an ethynyl-substituted phenyl group.
tert-Butyl (4-hydroxyphenyl)carbamate: A related compound with a hydroxy-substituted phenyl group.
Uniqueness: tert-Butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate is unique due to the presence of the trihydroxy-substituted phenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H16N2O5 |
|---|---|
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(18)14-13-6-7-4-5-8(15)10(17)9(7)16/h4-6,15-17H,1-3H3,(H,14,18)/b13-6+ |
Clave InChI |
HZANASYNQGFUMZ-AWNIVKPZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N/N=C/C1=C(C(=C(C=C1)O)O)O |
SMILES canónico |
CC(C)(C)OC(=O)NN=CC1=C(C(=C(C=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B13849214.png)
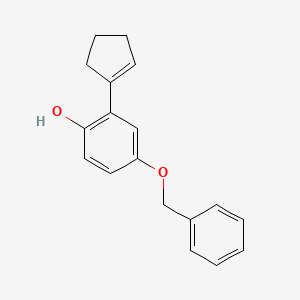
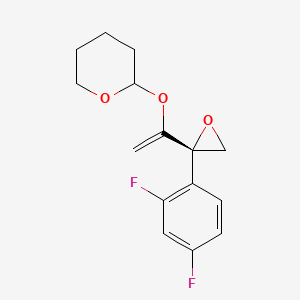
![(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid](/img/structure/B13849231.png)
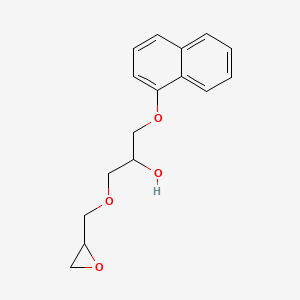
![4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester](/img/structure/B13849260.png)
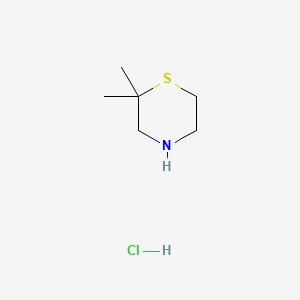
![Dexamethasone 21-[O'-(2-Hydroxyethyl)]phosphate Ester](/img/structure/B13849266.png)
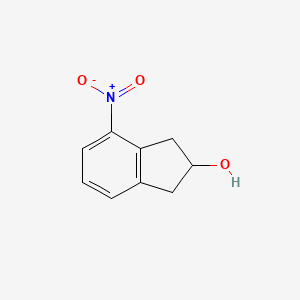
![6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline](/img/structure/B13849288.png)
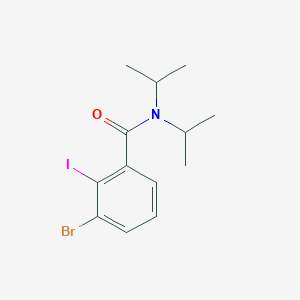
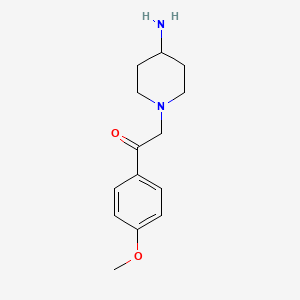
![[4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate](/img/structure/B13849301.png)
